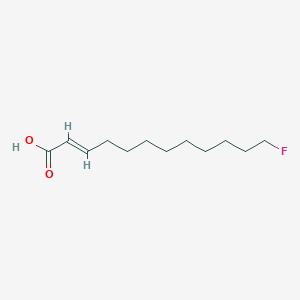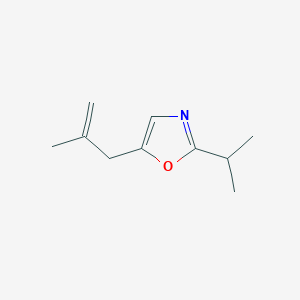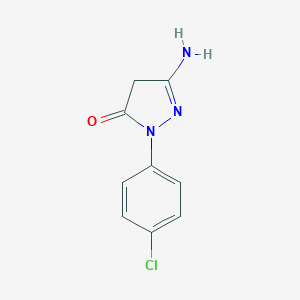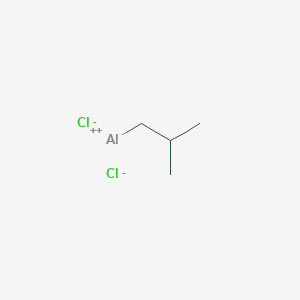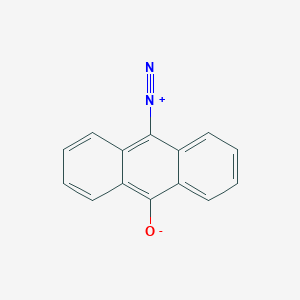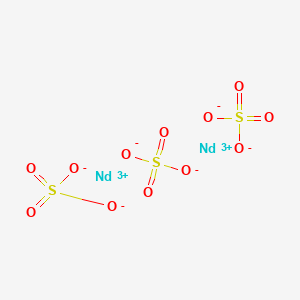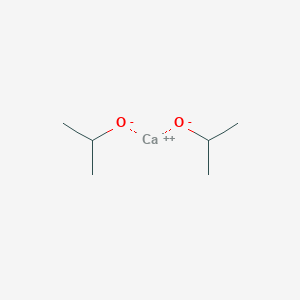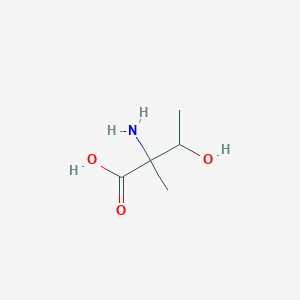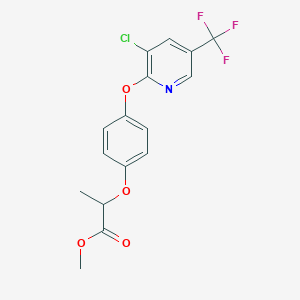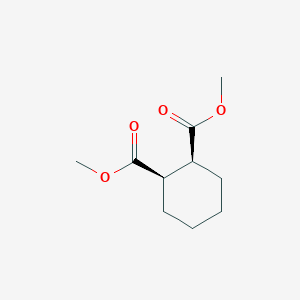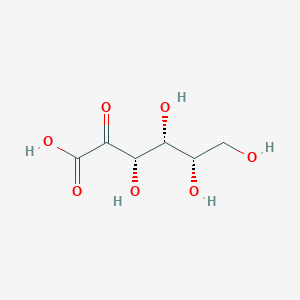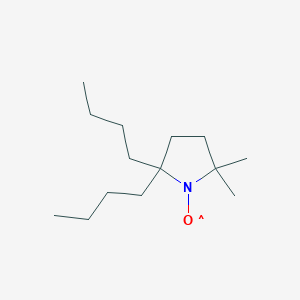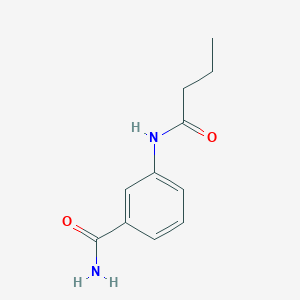
3-(N-Butyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Butyrylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(butanoyl)-3-aminobenzamide or N-(butanoyl)-m-aminobenzamide. It is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 3-(N-Butyrylamino)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been found to activate the immune system and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(N-Butyrylamino)benzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-viral activity against certain viruses such as herpes simplex virus type 1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(N-Butyrylamino)benzamide in lab experiments is its ability to inhibit inflammation and cancer progression. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 3-(N-Butyrylamino)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use as a chemotherapeutic agent for the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(N-Butyrylamino)benzamide is a multi-step process that involves the reaction of 3-nitrobenzoic acid with butyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is reduced to 3-aminobenzoic acid, which is then acylated with butyric anhydride to form 3-(N-Butyrylamino)benzamide.
Applications De Recherche Scientifique
3-(N-Butyrylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
Numéro CAS |
137084-98-1 |
|---|---|
Nom du produit |
3-(N-Butyrylamino)benzamide |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-(butanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-10(14)13-9-6-3-5-8(7-9)11(12)15/h3,5-7H,2,4H2,1H3,(H2,12,15)(H,13,14) |
Clé InChI |
DZYCSRMTMDCDGB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
SMILES canonique |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
Autres numéros CAS |
137084-98-1 |
Synonymes |
3-(N-butyrylamino)benzamide 3-butyrylaminobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




